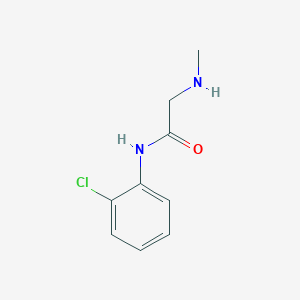
1-((1-((4-メトキシフェニル)スルホニル)アゼチジン-3-イル)メチル)-1H-1,2,4-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of azetidinones and triazoles
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine: Potential use as an antibacterial or antifungal agent, given the structural similarity to known β-lactam antibiotics.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene. For instance, the imine derived from 4-methoxybenzaldehyde and an amine can react with a ketene generated from an acyl chloride in the presence of a base like triethylamine.
-
Sulfonylation: : The azetidinone intermediate is then sulfonylated using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Triazole Formation: : The final step involves the formation of the triazole ring. This can be achieved by reacting the sulfonylated azetidinone with a suitable triazole precursor under conditions that promote cyclization, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxy or carboxy derivatives of the original compound.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In a medicinal context, it might inhibit bacterial cell wall synthesis by mimicking the structure of β-lactam antibiotics, thereby binding to and inactivating penicillin-binding proteins. The triazole ring could also interact with various enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Penicillins: β-lactam antibiotics with a similar azetidinone ring but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a fused bicyclic structure.
Monobactams: Monocyclic β-lactam antibiotics that lack the fused ring structure of penicillins and cephalosporins.
Uniqueness
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of both the sulfonyl and triazole groups, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in traditional β-lactam antibiotics, potentially offering new mechanisms of action and applications.
特性
IUPAC Name |
1-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)17-7-11(8-17)6-16-10-14-9-15-16/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOGOVOVNCJLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(4-bromophenyl)-1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)
![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/new.no-structure.jpg)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)




![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2460388.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)
